Ketone esters are a class of organic compounds characterized by the presence of both a ketone and an ester functional group in their molecular structure. They can be represented as RCOOR', where R represents an alkyl or aryl group associated with the ketone, and R' is typically an alkyl group linked to the ester. Ketone esters are notable for their role in various
Studies in mice suggest that ketone ester supplementation can elevate brain ketone levels, even under fasted conditions . This is crucial as glucose uptake in the brain can be impaired with age and in neurodegenerative diseases .
Research suggests that ketone esters might help manage alcohol use disorder (AUD) by reducing cravings and withdrawal symptoms. A pilot study using ketone esters in individuals with AUD showed a decrease in whole-brain glucose metabolism alongside increased blood ketone levels, indicating a shift towards ketone utilization .
Ketone esters are being explored for their potential to improve athletic performance, particularly in endurance exercises.
Recent research suggests that ketone esters might offer benefits for heart health.
Ketone esters have garnered attention for their potential biological activities, particularly in metabolic processes. They are involved in energy metabolism and have been studied for their role in enhancing athletic performance and cognitive function. Some studies suggest that ketone esters may improve endurance and reduce fatigue during high-intensity exercise by providing an alternative energy source .
Several methods exist for synthesizing ketone esters:
Ketone esters find applications across various fields:
Research on interaction studies involving ketone esters has focused on their metabolic effects and interactions with biological systems. For instance, studies indicate that ketone esters may influence insulin sensitivity and lipid metabolism, making them subjects of interest in diabetes research. Additionally, their role in modulating neurotransmitter levels suggests potential implications for neurological health .
Ketone esters share similarities with several other organic compounds but maintain unique characteristics:
| Compound Type | Key Features | Uniqueness of Ketone Esters |
|---|---|---|
| Aldehyde Esters | Contain an aldehyde group instead of a ketone | Ketone esters have a more stable structure due to the presence of two carbonyl groups. |
| Diketones | Contain two ketone groups | Ketone esters combine both ester and ketone functionalities, allowing for diverse reactivity. |
| Beta-Keto Esters | Feature a keto group adjacent to an ester group | While similar, beta-keto esters lack the full range of reactivity present in simple ketone esters. |
The International Union of Pure and Applied Chemistry nomenclature system provides the fundamental framework for naming ketone esters, though the complexity of these compounds often necessitates systematic approaches that consider both the ketone and ester functional groups [4] [5] [6].
Ketone esters follow established International Union of Pure and Applied Chemistry protocols where the parent chain is determined by the functional group with the highest priority [7] [8]. In compounds containing both ketone and ester functionalities, the ester group typically takes precedence as the principal functional group, with the ketone designated as a substituent using the "oxo" prefix [9] [10].
For simple ketone esters, the naming process involves:
The most extensively studied ketone ester, (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate, demonstrates the systematic approach to International Union of Pure and Applied Chemistry naming [11] [12]. This compound contains:
For β-keto esters, the systematic name includes the position of the ketone relative to the ester group. Ethyl 3-oxobutanoate (commonly known as ethyl acetoacetate) exemplifies this naming convention, where the "3-oxo" designation indicates the ketone position on the third carbon of the butanoate chain [13] [14].
International Union of Pure and Applied Chemistry nomenclature mandates the inclusion of stereochemical descriptors when dealing with chiral ketone esters [15] [16]. The R and S designations must be specified for each stereocenter, as demonstrated in compounds like (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate versus potential racemic mixtures [17].
The proliferation of ketone ester research has led to the development of numerous common names and trade designations that often supersede systematic International Union of Pure and Applied Chemistry nomenclature in practical applications [11] [18] [19].
The following table presents the most commonly encountered ketone ester synonyms:
| Primary Chemical Name | Common Synonyms | Trade Designations | FDA UNII | MDL Number |
|---|---|---|---|---|
| (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate | Ketone Ester; R-BHB; D-BHB; Beta-hydroxybutyrate ester | Ketone Ester (R-BHB); BD-AcAc 2 | X587FW0372 | MFCD22417094 |
| bis-octanoyl (R)-1,3-butanediol | C8 ketone di-ester; BO-BD; Bis-octanoyl-1,3-butanediol | C8 ketone di-ester | Not assigned | Not assigned |
| bis-hexanoyl (R)-1,3-butanediol | C6 ketone di-ester; BH-BD; Bis-hexanoyl-1,3-butanediol | HVMN Ketone; KE4 | Not assigned | Not assigned |
| ethyl 3-oxobutanoate | Acetoacetic ester; Beta-keto ester; Ethyl acetoacetate | Commercial acetoacetic ester | Not assigned | MFCD00009183 |
| (R,S)-1,3-butanediol acetoacetate diester | AcAc Diester; BD-AcAc; Acetoacetate diester | Ketone Diester (KDE) | Not assigned | Not assigned |
The nutritional supplement industry has developed its own nomenclature conventions, often emphasizing the ketone body precursor aspects of these compounds [18] [19]. Terms such as "exogenous ketones" and "ketone esters" are frequently used interchangeably, though they represent distinct chemical categories [12] [20].
Commercial designations like "HVMN Ketone" and "KE4" refer to specific formulations of bis-hexanoyl (R)-1,3-butanediol, while "C8 ketone di-ester" specifically denotes bis-octanoyl (R)-1,3-butanediol compounds [21] [22].
Regulatory agencies have established specific naming conventions for ketone esters intended for human consumption [23]. The Food and Drug Administration Unique Ingredient Identifier system assigns specific codes to individual ketone ester compounds, such as X587FW0372 for (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate [11].
Ketone esters can be systematically classified based on their structural characteristics, with primary distinctions drawn between monoester and diester configurations, as well as stereochemical properties [2] [3].
The fundamental structural classification of ketone esters depends on the number of ester bonds present in the molecule [2].
Ketone monoesters contain a single ester bond linking a ketone body or ketone precursor to an alcohol moiety. The archetypal example is (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate, where one molecule of R-β-hydroxybutyrate is esterified to one molecule of R-1,3-butanediol [12] [17].
Structural characteristics of ketone monoesters include:
Ketone diesters feature two ester bonds, typically involving a diol (such as 1,3-butanediol) esterified with two carboxylic acid molecules. Examples include bis-octanoyl (R)-1,3-butanediol and bis-hexanoyl (R)-1,3-butanediol [21] [2].
Distinguishing features of ketone diesters include:
The stereochemical configuration of ketone esters represents a critical classification parameter that significantly influences both nomenclature and biological activity [15] [16] [17].
Stereospecific ketone esters contain defined stereochemical configurations at all chiral centers. The most pharmaceutically relevant example is (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate, where both stereocenter exhibit the R configuration [11] [17].
Characteristics of stereospecific ketone esters include:
The biological significance of stereochemistry is exemplified by the fact that only R-β-hydroxybutyrate can be readily metabolized by human enzymes, while S-β-hydroxybutyrate is metabolized much more slowly and may follow different metabolic pathways [17].
Racemic ketone esters contain equal proportions of both enantiomers at one or more chiral centers. These compounds are often designated with (R,S) or (±) prefixes in their nomenclature [2] [24].
Properties of racemic ketone esters include:
The rapid evolution of ketone ester research has created significant challenges in establishing standardized nomenclature conventions, leading to confusion in both scientific literature and commercial applications [3] [25].
The generic term "ketone ester" encompasses a broad range of structurally diverse compounds, from simple β-keto esters to complex diester molecules containing ketone body precursors [1] [3]. This ambiguity has led to contradictory research findings when different compounds are studied under the same terminology [1].
Key nomenclature challenges include:
Several approaches have been proposed to address these nomenclature challenges [3]:
The nomenclature challenges have significant implications for research reproducibility and compound development [3]. Standardized naming conventions are essential for: